2-Phenylthiopyrano[3,2-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylthiopyrano[3,2-b]indol-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a thiopyrano and an indole moiety, making it a versatile scaffold for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthiopyrano[3,2-b]indol-4(5H)-one typically involves the use of indole-2-carboxylic derivatives as starting materials. A novel Fe-catalyzed protocol has been developed for the controllable synthesis of this compound. The process involves intramolecular N–H/C–H coupling, where indole-2-carboxenamines are transformed into pyrido[2,3-b]indol-4-ones through a carbonyl 1,2-migration . The reaction conditions are mild, and the desired products are obtained in moderate to good yields with a wide substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Fe-catalyzed protocol mentioned above provides a scalable and efficient route that could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Phenylthiopyrano[3,2-b]indol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the thiopyrano moiety.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to thiol derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Medicine: Due to its structural features, it is being investigated for its potential as a therapeutic agent.
Industry: The compound’s unique properties make it suitable for applications in materials science and organic electronics.
Mechanism of Action
The mechanism by which 2-Phenylthiopyrano[3,2-b]indol-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anti-cancer research, the compound has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Molecular docking studies have revealed its binding orientations in the active sites of target proteins, providing insights into its mode of action.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: This compound shares a similar indole-based structure and has been studied for its anti-tumor activity.
Indolo[3,2-b]quinoline: Another related compound with a fused ring system, known for its biological activities.
Uniqueness
2-Phenylthiopyrano[3,2-b]indol-4(5H)-one stands out due to its unique thiopyrano moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole-based compounds and enhances its potential for diverse applications.
Properties
CAS No. |
61164-53-2 |
---|---|
Molecular Formula |
C17H11NOS |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-phenyl-5H-thiopyrano[3,2-b]indol-4-one |
InChI |
InChI=1S/C17H11NOS/c19-14-10-15(11-6-2-1-3-7-11)20-17-12-8-4-5-9-13(12)18-16(14)17/h1-10,18H |
InChI Key |
INFZFEJFNBUWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(S2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.